

# Application Notes and Protocols for Radiolabeling of O-Methyl-D-tyrosine

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## Compound of Interest

Compound Name: O-Methyl-D-tyrosine

Cat. No.: B1149016

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## Introduction

Radiolabeled amino acids are crucial imaging agents in Positron Emission Tomography (PET) for oncology, neurology, and cardiology. **O-Methyl-D-tyrosine**, when labeled with a positron-emitting radionuclide such as Carbon-11 ( $^{11}\text{C}$ ) or Fluorine-18 ( $^{18}\text{F}$ ), serves as a valuable tracer for studying amino acid transport and metabolism. Unlike their L-isomers, D-amino acids are generally not incorporated into proteins, which can result in lower background signals and improved tumor-to-background contrast in imaging studies.<sup>[1][2]</sup> This document provides detailed protocols for the radiolabeling of **O-Methyl-D-tyrosine** with both  $^{11}\text{C}$  and  $^{18}\text{F}$ .

## Radiolabeling Strategies

The two primary strategies for radiolabeling **O-Methyl-D-tyrosine** are:

- $^{11}\text{C}$ -Methylation:** Introduction of a radioactive methyl group ( $[^{11}\text{C}]\text{CH}_3$ ) onto the phenolic oxygen of a suitable D-tyrosine precursor.
- $^{18}\text{F}$ -Fluoroalkylation:** Attachment of an  $^{18}\text{F}$ -labeled alkyl group, most commonly a fluoroethyl group ( $[^{18}\text{F}]\text{FCH}_2\text{CH}_2-$ ), to the phenolic oxygen of D-tyrosine.

## Protocol 1: [ $^{11}\text{C}$ ]O-Methyl-D-tyrosine ([ $^{11}\text{C}$ ]OMDT) Synthesis via $^{11}\text{C}$ -Methylation

This protocol is adapted from established methods for the  $^{11}\text{C}$ -methylation of similar molecules, such as L-tyrosine and other compounds with reactive hydroxyl groups.[\[3\]](#)[\[4\]](#)

### Experimental Protocol

- Production of [ $^{11}\text{C}$ ]Methyl Iodide ([ $^{11}\text{C}$ ]CH<sub>3</sub>I):
  - [ $^{11}\text{C}$ ]CO<sub>2</sub> is produced via the  $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$  nuclear reaction.
  - The [ $^{11}\text{C}$ ]CO<sub>2</sub> is converted to [ $^{11}\text{C}$ ]CH<sub>3</sub>I using a two-step "wet" method involving reduction with LiAlH<sub>4</sub> to form [ $^{11}\text{C}$ ]methanol, followed by reaction with hydroiodic acid, or via a gas-phase method using H<sub>2</sub>/Ni catalyst followed by reaction with I<sub>2</sub>.
- Radiolabeling Reaction:
  - Dissolve the precursor, N-protected D-tyrosine (e.g., N-Boc-D-tyrosine), in a suitable solvent such as DMF or DMSO.
  - Add a base (e.g., NaOH, K<sub>2</sub>CO<sub>3</sub>, or tetrabutylammonium hydroxide) to deprotonate the phenolic hydroxyl group.
  - Bubble the gaseous [ $^{11}\text{C}$ ]CH<sub>3</sub>I through the reaction mixture at an elevated temperature (typically 80-120°C).
  - Allow the reaction to proceed for 5-10 minutes.
- Deprotection:
  - After the labeling reaction, add an acid (e.g., HCl or TFA) to remove the N-protecting group.
  - Heat the mixture (typically 100-130°C) for 5-10 minutes.
- Purification:

- Purify the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) on a semi-preparative C18 column.
- The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or ethanol).
- Collect the fraction corresponding to **[<sup>11</sup>C]O-Methyl-D-tyrosine**.
- Formulation:
  - Remove the HPLC solvent under reduced pressure.
  - Reconstitute the final product in a sterile, pyrogen-free physiological saline solution, ready for injection.

## Quantitative Data

| Parameter                             | Typical Value | Reference |
|---------------------------------------|---------------|-----------|
| Radiochemical Yield (decay-corrected) | 12-20%        | [3]       |
| Radiochemical Purity                  | >98%          |           |
| Synthesis Time                        | 45-50 minutes |           |
| Molar Activity                        | >37 GBq/μmol  |           |

## Protocol 2: O-(2-[<sup>18</sup>F]fluoroethyl)-D-tyrosine (D-[<sup>18</sup>F]FET) Synthesis

This protocol details a two-step nucleophilic substitution method for the synthesis of D-[<sup>18</sup>F]FET, a widely used analog.

## Experimental Protocol

- Production of [<sup>18</sup>F]Fluoride:
  - [<sup>18</sup>F]Fluoride is produced via the <sup>18</sup>O(p,n)<sup>18</sup>F nuclear reaction in a cyclotron using enriched [<sup>18</sup>O]H<sub>2</sub>O.

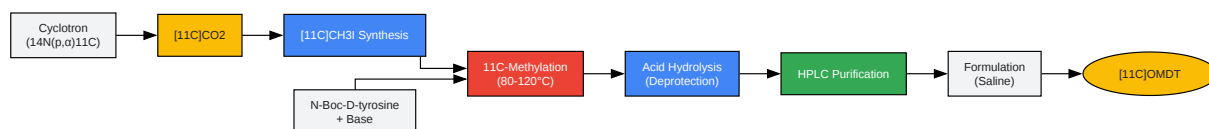
- The  $[^{18}\text{F}]\text{F}^-$  is trapped on an anion exchange cartridge (e.g., QMA).
- Synthesis of  $[^{18}\text{F}]\text{Fluoroethyl Tosylate}$ :
  - Elute the  $[^{18}\text{F}]\text{F}^-$  from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
  - Azeotropically dry the  $[^{18}\text{F}]\text{F}^-/\text{Kryptofix}$  complex.
  - Add ethylene-1,2-ditosylate to the dried complex and heat at 80-100°C for 5-10 minutes to produce  $[^{18}\text{F}]\text{fluoroethyl tosylate}$ .
  - Purify the intermediate  $[^{18}\text{F}]\text{fluoroethyl tosylate}$  by passing it through a silica gel cartridge.
- Radiolabeling Reaction:
  - Dissolve the N-protected D-tyrosine precursor (e.g., N-Trityl-D-tyrosine tert-butyl ester) in a suitable solvent like acetonitrile.
  - Add a base (e.g., tetrabutylammonium hydroxide) to the precursor solution.
  - Add the purified  $[^{18}\text{F}]\text{fluoroethyl tosylate}$  to the reaction mixture and heat at 100-120°C for 10-15 minutes.
- Deprotection:
  - Evaporate the solvent and add a strong acid (e.g., 1 M HCl) to the residue.
  - Heat the mixture at 120-130°C for 10-15 minutes to remove both the N-trityl and tert-butyl ester protecting groups.
- Purification:
  - The final product can be purified either by semi-preparative HPLC, similar to the  $^{11}\text{C}$ -protocol, or by solid-phase extraction (SPE) using a combination of cartridges (e.g., SCX and HR-X).
- Formulation:

- If HPLC is used, evaporate the solvent and reformulate in physiological saline.
- If SPE is used, the final product is eluted from the last cartridge in a suitable buffer and sterile filtered.

## Quantitative Data

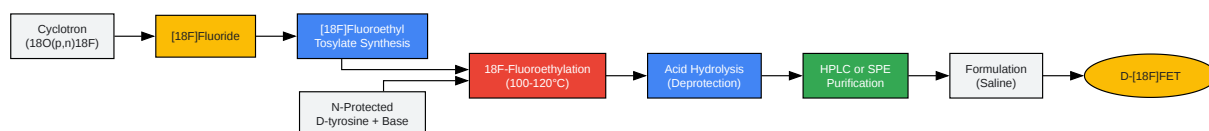
| Parameter                             | Typical Value (HPLC) | Typical Value (SPE) | Reference |
|---------------------------------------|----------------------|---------------------|-----------|
| Radiochemical Yield (decay-corrected) | 35-55%               | 30-55%              |           |
| Radiochemical Purity                  | >99%                 | >97%                |           |
| Synthesis Time                        | 75-85 minutes        | 70-80 minutes       |           |
| Molar Activity                        | 340-464 GBq/μmol     |                     |           |

## Diagrams



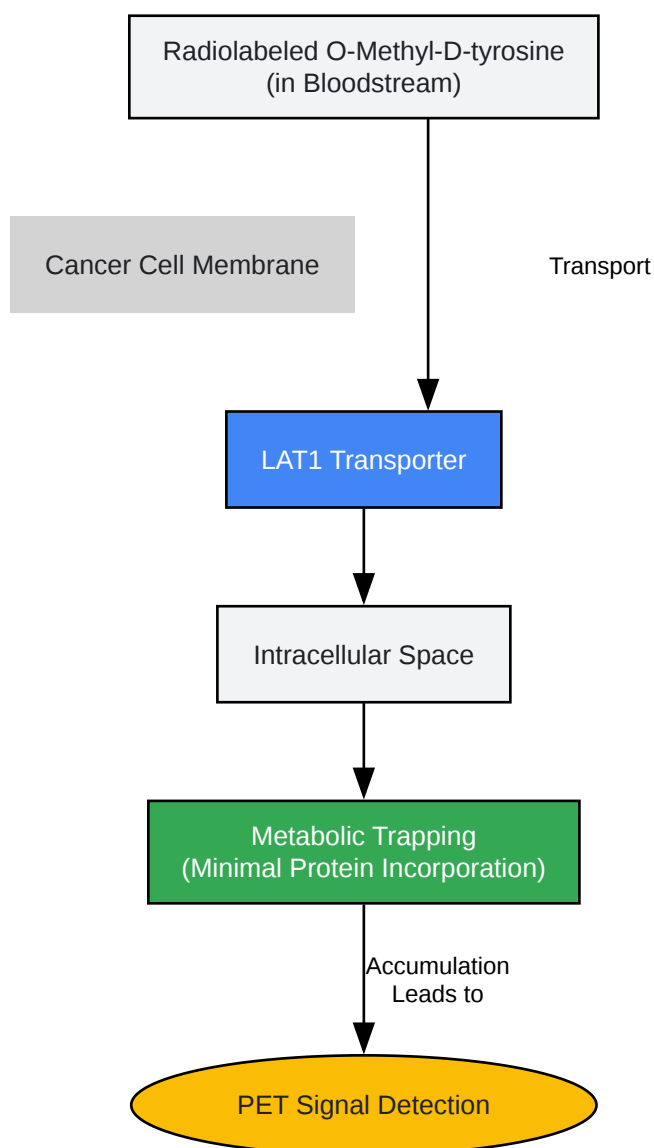
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Caption: Workflow for the synthesis of [<sup>11</sup>C]O-Methyl-D-tyrosine.



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Caption: Workflow for the synthesis of O-(2-[ $^{18}\text{F}$ ]fluoroethyl)-D-tyrosine.



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Caption: Cellular uptake mechanism of radiolabeled **O-Methyl-D-tyrosine**.

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